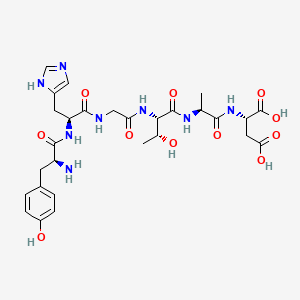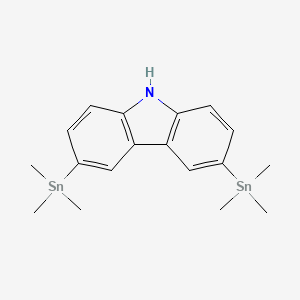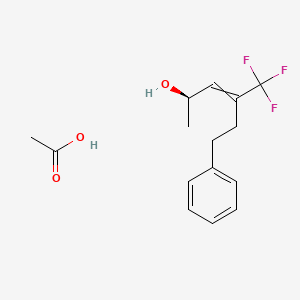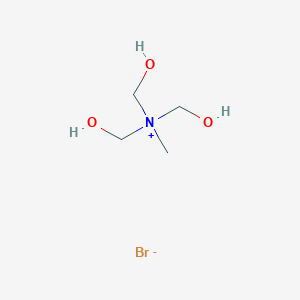
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrobromic acid. The reaction proceeds through a Mannich-type reaction, where the amine reacts with formaldehyde to form a hydroxymethyl intermediate, which then reacts with hydrobromic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactants are mixed in stoichiometric amounts, and the reaction is allowed to proceed to completion. The product is then purified through crystallization or distillation to obtain a high-purity compound.
化学反应分析
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in the presence of a suitable solvent like acetone or ethanol.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding halide salts.
科学研究应用
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Utilized in drug formulations to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Applied in the production of personal care products, detergents, and emulsifiers.
作用机制
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group interacts with negatively charged cell membranes, leading to increased permeability and disruption of cellular processes. This interaction can also enhance the solubility and stability of various compounds in solution.
相似化合物的比较
Similar Compounds
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-: Similar in structure but differs in the length of the carbon chain and the presence of additional hydroxyl groups.
Triethanolamine: Another quaternary ammonium compound with three hydroxyl groups, commonly used as a surfactant and emulsifier.
Uniqueness
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium bromide is unique due to its specific combination of hydroxyl and quaternary ammonium groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility enhancement and surface activity.
属性
CAS 编号 |
652978-16-0 |
|---|---|
分子式 |
C4H12BrNO3 |
分子量 |
202.05 g/mol |
IUPAC 名称 |
tris(hydroxymethyl)-methylazanium;bromide |
InChI |
InChI=1S/C4H12NO3.BrH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KTSZHHUWHFAGCP-UHFFFAOYSA-M |
规范 SMILES |
C[N+](CO)(CO)CO.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
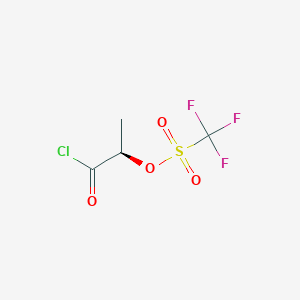
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
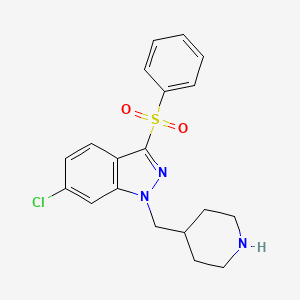
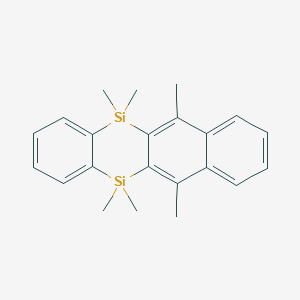
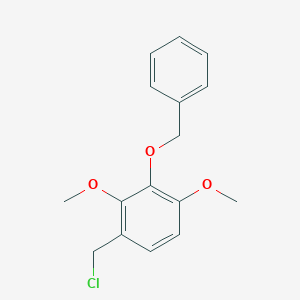
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)

![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
